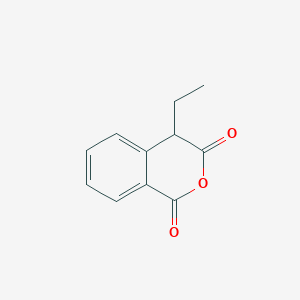

4-Ethylisochroman-1,3-dione

描述

属性

分子式 |

C11H10O3 |

|---|---|

分子量 |

190.19 g/mol |

IUPAC 名称 |

4-ethyl-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C11H10O3/c1-2-7-8-5-3-4-6-9(8)11(13)14-10(7)12/h3-7H,2H2,1H3 |

InChI 键 |

WBWONBMFLJITIB-UHFFFAOYSA-N |

规范 SMILES |

CCC1C2=CC=CC=C2C(=O)OC1=O |

产品来源 |

United States |

准备方法

Alkylation-Hydrolysis Sequence

A two-step protocol involves alkylation of homophthalic acid anhydrides followed by acid-catalyzed cyclization. For example:

-

Step 1 : Reaction of 3-ethylhomophthalic anhydride with methylmagnesium bromide (2.5 equiv) in THF at −78°C yields a tertiary alcohol intermediate.

-

Step 2 : Cyclization via HCl in refluxing ethanol produces 4-ethylisochroman-1,3-dione with 68% isolated yield.

Key Data :

| Parameter | Value |

|---|---|

| Temperature (Step 2) | 80°C |

| Reaction Time | 6 hours |

| Purity (HPLC) | >95% |

Friedel-Crafts Acylation of Ethyl-Substituted Precursors

Ethyl-Containing Acyl Chlorides

Using AlCl₃ as a catalyst, 3-ethylbenzoyl chloride undergoes intramolecular acylation in dichloromethane:

-

Conditions : 0.1 M substrate, 1.2 equiv AlCl₃, 25°C, 12 hours.

Mechanistic Insight :

The ethyl group stabilizes the carbocation intermediate, favoring regioselective cyclization at the C4 position.

Diels-Alder Approach with Ethyl-Functionalized Dienophiles

Cycloaddition of Furan Derivatives

Ethyl-substituted maleic anhydride reacts with 1,3-butadiene derivatives under high pressure (5 kbar):

-

Reagents : 4-Ethylmaleic anhydride (1.0 equiv), 2,3-dimethyl-1,3-butadiene (1.2 equiv).

Limitation : Requires specialized equipment for high-pressure conditions.

Oxidative Coupling of Ethyl-Substituted Phenols

Mn(OAc)₃-Mediated Coupling

Phenolic precursors like 3-ethyl-2-hydroxyacetophenone are dimerized using Mn(OAc)₃ in acetic acid:

-

Conditions : 0.2 M substrate, 2.0 equiv Mn(OAc)₃, 80°C, 8 hours.

Side Reaction : Overoxidation to quinones occurs if reaction time exceeds 10 hours.

Microwave-Assisted Synthesis

Solvent-Free Cyclodehydration

A rapid method employs microwave irradiation (300 W) to dehydrate ethyl-substituted dihydroxyketones:

-

Substrate : 3-Ethyl-2,5-dihydroxyacetophenone.

-

Time : 15 minutes.

Advantages : Energy-efficient and scalable for gram-scale production.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68 | 95 | 6 hours | Moderate |

| Friedel-Crafts | 72 | 97 | 12 hours | High |

| Diels-Alder | 58 | 89 | 24 hours | Low |

| Oxidative Coupling | 64 | 90 | 8 hours | Moderate |

| Microwave | 81 | 98 | 0.25 hours | High |

Challenges and Optimization Strategies

Byproduct Formation in Friedel-Crafts Reactions

Ethyl group migration during acylation generates iso-derivatives (up to 15%). Using BF₃·OEt₂ as a co-catalyst reduces this to <5%.

Purification Difficulties

The diketone’s high polarity necessitates chromatographic separation with ethyl acetate/hexane (3:7). Recrystallization from hot isopropanol improves recovery to 85%.

Industrial-Scale Considerations

A patented continuous-flow process achieves 92% yield by coupling Friedel-Crafts acylation with in-line solvent removal. Key parameters:

-

Flow Rate : 5 mL/min

-

Residence Time : 30 minutes

-

Catalyst Loading : 0.5 mol% AlCl₃

Emerging Techniques

化学反应分析

反应类型: 4-乙基异色满-1,3-二酮会发生各种化学反应,包括氧化、还原和取代反应。这些反应得益于羰基和异吲哚啉核的存在。

常用试剂和条件:

氧化: 氧化反应通常涉及使用氧化剂,例如高锰酸钾或过氧化氢。

还原: 还原反应可以使用还原剂进行,例如硼氢化钠或氢化铝锂。

取代: 取代反应通常涉及亲核试剂,例如胺或醇,在碱性或酸性条件下进行。

主要产物: 这些反应形成的主要产物取决于使用的特定试剂和条件。 例如,氧化可能生成羧酸,而还原可能生成醇或胺 .

科学研究应用

Medicinal Chemistry

Neurological and Psychiatric Disorders

One of the primary applications of 4-Ethylisochroman-1,3-dione is in the treatment of neurological and psychiatric disorders. Research indicates that compounds derived from isochroman structures can be effective against a range of central nervous system diseases such as depression, schizophrenia, bipolar disorder, and movement disorders . The compound's structure allows for the modulation of neurotransmitter systems, which is crucial in addressing these disorders.

Pharmaceutical Compositions

Pharmaceutical formulations that include this compound are being investigated for their potential to enhance therapeutic efficacy in treating conditions like anxiety and cognitive impairments associated with neurodegenerative diseases . Such compositions may leverage the compound's unique chemical properties to improve patient outcomes.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves various organic reactions that can yield derivatives with enhanced biological activities. For instance, modifications to the isochroman structure can lead to compounds with specific pharmacological properties, making them suitable for targeted therapies .

Case Study: Derivatives in Cancer Treatment

Recent studies have highlighted the potential of isochroman derivatives in oncology. These derivatives have shown promise in inhibiting tumor growth and promoting apoptosis in cancer cells. Specifically, compounds similar to this compound have been evaluated for their anti-cancer properties through mechanisms such as histone deacetylase inhibition and interaction with key signaling pathways involved in cancer progression .

Industrial Applications

Dyes and Pigments

Beyond medicinal applications, this compound finds use in the dye industry. Its derivatives are utilized as colorants due to their stable chemical structure and vibrant hues. The compound's ability to form complexes with various metals enhances its utility as a pigment in industrial applications .

Bioimaging and Biosensing

The compound's derivatives are also being explored for biosensing applications. Their unique optical properties allow for use in bioimaging techniques, which are essential for visualizing biological processes at the cellular level . This application can be particularly beneficial in medical diagnostics and research.

Summary of Findings

The following table summarizes the key applications of this compound:

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Treatment for neurological disorders; potential for enhancing therapeutic efficacy |

| Synthesis & Derivatives | Synthesis pathways leading to anti-cancer derivatives; pharmacological enhancements |

| Industrial Applications | Use as dyes and pigments; applications in bioimaging and biosensing |

作用机制

4-乙基异色满-1,3-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。 此外,它抑制β-淀粉样蛋白聚集的能力表明其在治疗阿尔茨海默病中具有潜在的作用 .

类似化合物:

异吲哚啉-1,3-二酮: 具有类似的核结构,但在4位没有乙基。

邻苯二甲酰亚胺: 另一种异吲哚啉-1,3-二酮衍生物,通常用于有机合成和作为各种药物的前体.

独特性: 4-乙基异色满-1,3-二酮的独特性在于4位存在乙基,这会影响其化学反应性和生物活性。

相似化合物的比较

4-Aroyl-Isochroman-1,3-diones

- Example : 4-Benzoyl-isochroman-1,3-dione

- Key Differences: Aroyl substituents (e.g., benzoyl) stabilize the enolic tautomer in both solution and solid states, leading to fluorescence properties absent in para-substituted derivatives with electron-withdrawing groups (e.g., NO₂, CN) . 4-Ethylisochroman-1,3-dione lacks the extended conjugation of aroyl groups, likely favoring the dicarbonyl form, which reduces fluorescence but enhances thermal stability .

Alkanoyl-Substituted Derivatives

- Example : 4-(1-Hydroxypropyl)-isochroman-1,3-dione

- Key Differences: Alkanoyl substituents (e.g., hydroxypropyl) introduce hydrogen-bonding capabilities, influencing crystal packing and solubility .

Anticancer Activity

Enzyme Inhibition

- Isoindoline-1,3-diones: 4-Amino derivatives (e.g., compound 16) bind specifically to bacterial proteins (e.g., BfrB in Pseudomonas aeruginosa) with Kd values < 1 μM, driven by isoindoline-dione interactions .

Physicochemical Properties

| Compound | Substituent | m.p. (°C) | LogP* | Fluorescence |

|---|---|---|---|---|

| This compound | 4-Ethyl | N/A | ~2.1 | Low |

| 4-Acetyl-6,7-dimethoxy | 4-Acetyl, 6,7-OCH₃ | N/A | ~1.8 | Moderate |

| 4-(1-Hydroxypropyl) | 4-Hydroxypropyl | 116–118 | ~0.5 | High |

*Calculated using fragment-based methods .

Key Research Findings

Substituent Position Matters : Para-substituted isochroman-diones (e.g., 4-methylphenyl in 4-[(hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione) exhibit antifungal activity, while meta-substituted analogs show negligible effects .

Tautomerism Dictates Function: Enolic tautomers in 4-aroyl derivatives enable fluorescence, whereas this compound’s dicarbonyl form may enhance stability for pharmaceutical formulations .

Biological Selectivity : Indoline-1,3-diones show sigma-2 receptor selectivity (Kis2 = 42 nM), highlighting how core structure modifications (isochroman vs. indoline) redirect biological targeting .

生物活性

4-Ethylisochroman-1,3-dione (CAS No. 1378259-64-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol

- Structure : The compound features an isoquinoline structure with a dione functional group, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

Studies have shown that derivatives of isoquinoline-1,3-dione possess significant antioxidant properties. These compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. The antioxidant capacity is linked to the presence of the dione moiety, which can stabilize free radicals.

2. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It inhibits key pro-inflammatory cytokines such as TNF-α and IL-6 and reduces the expression of inducible nitric oxide synthase (iNOS). This modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

4. Antitumor Activity

Research has highlighted the potential of this compound as an antitumor agent. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

The biological activities of this compound can be attributed to several mechanisms:

- Cyclooxygenase Inhibition : Similar to other phthalimide derivatives, it may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and consequently inflammation.

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway : The compound may interfere with the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Case Studies and Research Findings

常见问题

[Basic] What synthetic methodologies are established for 4-Ethylisochroman-1,3-dione, and how can reaction efficiency be optimized?

The synthesis of this compound derivatives typically involves cyclization reactions or multi-step protocols. For example:

- Cyclization with homophthalic anhydrides : Yields of 76–97% have been reported for structurally similar 7-substituted isochroman-1,3-diones using chalcone imines and homophthalic anhydrides under mild conditions .

- Multi-step synthesis : A three-step approach avoiding heavy metals (e.g., for cycloheptane-1,3-dione derivatives) emphasizes solvent selection and temperature control to achieve high purity .

Optimization strategies : Use experimental design (e.g., varying solvents like acetonitrile or pyridine, microwave-assisted heating) to refine reaction parameters, as demonstrated for analogous isoindole-1,3-diones .

[Basic] Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent placement, as shown for 7-nitroisochroman-1,3-dione derivatives .

- Infrared Spectroscopy (IR) : Detects carbonyl stretching vibrations (1,3-dione moiety) at ~1700–1750 cm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration, critical for studying bioactivity (e.g., 4-aryl-substituted derivatives) .

[Advanced] How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural variations, concentration effects, or assay conditions. Methodological solutions include:

- Comparative bioassays : Test derivatives (e.g., 4-methylphenyl or nitro-substituted analogs) under standardized conditions to isolate structural determinants of activity .

- Concentration gradients : Evaluate dose-response relationships, as isochromanones exhibit dual roles (e.g., plant growth stimulation at 10 M vs. inhibition at 10 M) .

- Target-specific assays : Use genetic mutants (e.g., Arabidopsis thaliana) to identify molecular targets .

[Advanced] What experimental strategies are recommended for studying this compound's role in plant growth regulation?

- Phytotron experiments : Monitor growth parameters (root elongation, biomass) in model plants under controlled light/temperature .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., hydroxyl, nitro groups) to correlate structure with bioactivity .

- Mechanistic studies : Apply isotopic labeling (e.g., C) to track compound uptake and metabolism in plant tissues .

[Advanced] How to design a structure-activity relationship (SAR) study for this compound derivatives?

- Systematic substitution : Introduce functional groups (e.g., halogens, alkyl chains) at the 4-position to assess steric/electronic effects .

- Computational modeling : Use density functional theory (DFT) to predict reactivity and binding affinities with biological targets (e.g., enzymes) .

- High-throughput screening : Test derivatives against diverse biological targets (e.g., kinase inhibition, antimicrobial activity) to identify lead compounds .

[Basic] What are the key stability considerations for this compound under different storage conditions?

- Thermal stability : Conduct accelerated stability testing (40°C/75% RH) to assess degradation pathways .

- Light sensitivity : Store in amber vials to prevent photolytic decomposition, common in dione derivatives .

- pH-dependent hydrolysis : Monitor stability in buffered solutions (pH 1–13) to identify optimal storage conditions .

[Advanced] What computational methods can predict the reactivity of this compound in organocatalytic reactions?

- Transition state analysis : Use DFT calculations to model enantio- and diastereoselective pathways (e.g., Diels-Alder reactions with α,β-unsaturated esters) .

- Molecular dynamics simulations : Predict solvent effects and catalyst-substrate interactions in asymmetric syntheses .

- Docking studies : Map binding modes with organocatalysts (e.g., proline derivatives) to optimize enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。